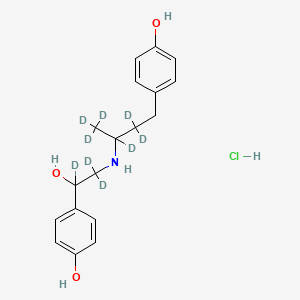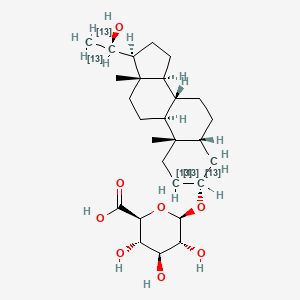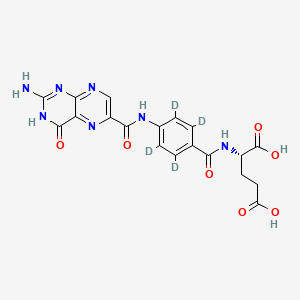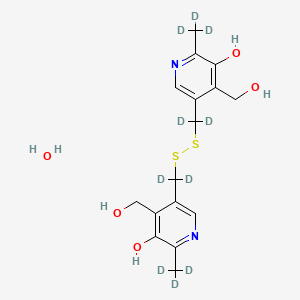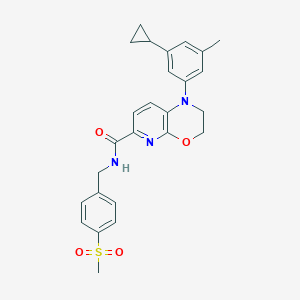
ROR|At modulator 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROR|At modulator 4 is a compound known for its ability to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has been studied for its potential therapeutic applications in treating autoimmune diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ROR|At modulator 4 involves multiple steps, including the formation of heterocyclic compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ROR|At modulator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
ROR|At modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of nuclear receptors and their role in gene expression.
Biology: Investigated for its effects on T helper 17 cell differentiation and interleukin 17 production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting nuclear receptors.
Mécanisme D'action
ROR|At modulator 4 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma-t. This binding alters the conformation of the receptor, enabling it to recruit coactivator molecules and activate gene transcription. The compound can act as either an agonist or an inverse agonist, depending on its specific structure and binding mode .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ROR|At modulator 4 include other modulators of the retinoic acid receptor-related orphan receptor gamma-t, such as:
Hexafluoro-isopropanol derivatives: Known for their inverse agonist activity.
Sulfonamide derivatives: Can act as either agonists or inverse agonists.
Carboxylic acid derivatives: Typically function as inverse agonists.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t with high specificity and potency. Its ability to act as both an agonist and an inverse agonist makes it a versatile tool for studying the receptor’s function and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C26H27N3O4S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1-(3-cyclopropyl-5-methylphenyl)-N-[(4-methylsulfonylphenyl)methyl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-17-13-20(19-5-6-19)15-21(14-17)29-11-12-33-26-24(29)10-9-23(28-26)25(30)27-16-18-3-7-22(8-4-18)34(2,31)32/h3-4,7-10,13-15,19H,5-6,11-12,16H2,1-2H3,(H,27,30) |
Clé InChI |
OOUKMINLJXAGGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCOC3=C2C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)C)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)

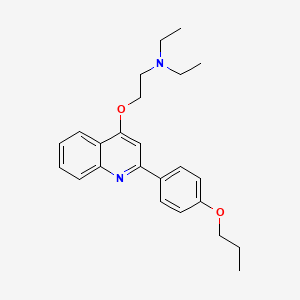

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
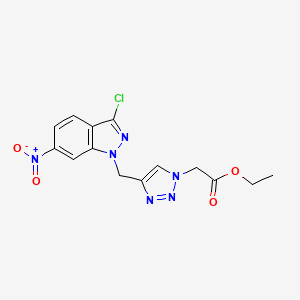
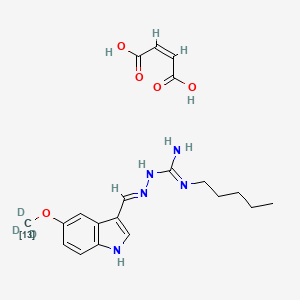

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
